2-氰基苯甲酸乙酯

描述

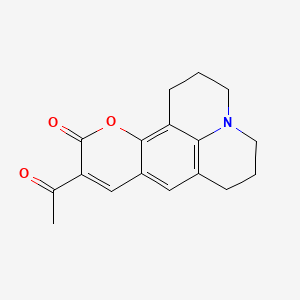

Ethyl 2-cyanobenzoate is a chemical compound with the molecular formula C10H9NO2 . It has an average mass of 175.184 Da and a monoisotopic mass of 175.063324 Da .

Synthesis Analysis

Ethyl 2-cyanobenzoate can be synthesized through the reaction between phthalic acid monoamide and ethanol in pyridine in the presence of p-toluenesulfonyl chloride . This compound may also be used to synthesize 2-(aminomethyl)benzyl alcohol .

Molecular Structure Analysis

The Ethyl 2-cyanobenzoate molecule contains a total of 22 bonds. There are 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 nitrile (aromatic) .

Chemical Reactions Analysis

The reaction between phthalic acid monoamide and ethanol in pyridine in the presence of p-toluenesulfonyl chloride results in the formation of ethyl 2-cyanobenzoate . This compound can also be used to synthesize 2-(aminomethyl)benzyl alcohol .

Physical And Chemical Properties Analysis

Ethyl 2-cyanobenzoate has a density of 1.1±0.1 g/cm3, a boiling point of 308.5±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 54.9±3.0 kJ/mol, and the flash point is 143.4±9.9 °C . The index of refraction is 1.529, and the molar refractivity is 47.1±0.4 cm3 . It has 3 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .

科学研究应用

杂环化合物合成

2-氰基苯甲酸乙酯作为合成各种杂环化合物的原料,为药物化学做出了重大贡献。例如,它与 2-氨基-3-氰基-4,5,6,7-四氢苯并[b]噻吩的反应生成 2-氰基-N-(3-氰基-4,5,6,7-四氢苯并[b]噻吩-2-基)-乙酰胺。该化合物促进了含噻吩、噻唑、吡唑、吡啶、嘧啶和香豆素环的衍生物的产生。这些衍生物对多种癌细胞系表现出显著的抗肿瘤活性,突出了该化合物在开发新型抗癌剂中的潜力 (Shams 等,2010)。

光催化降解研究

环境研究也受益于 2-氰基苯甲酸乙酯衍生物,特别是在理解和减轻污染方面。对环境中紫外线过滤剂(包括防晒霜和麻醉软膏中相关的化合物 4-氨基苯甲酸乙酯)的环境行为的研究,揭示了它们在天然水体中的转化产物和归宿。这些知识有助于评估这些化学物质的生态影响,并制定在环境中去除或降解它们的策略 (Li 等,2017)。

电化学传感应用

此外,2-氰基苯甲酸乙酯的衍生物因其电化学性质而受到研究,这对于开发新的传感器和分析技术至关重要。对对羟基苯甲酸酯(与 2-氰基苯甲酸乙酯密切相关的对羟基苯甲酸的酯)在掺硼金刚石电极上的电化学行为的研究表明了它们在检测和分析环境污染物方面的潜力。此类研究为环境监测和确保水质提供了有价值的工具 (Radovan 等,2008)。

安全和危害

Ethyl 2-cyanobenzoate may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and avoid release to the environment .

作用机制

Target of Action

It is known that ethyl 2-cyanobenzoate may be used to synthesize 2-(aminomethyl)benzyl alcohol , suggesting that its targets could be related to the biochemical pathways involving this compound.

Mode of Action

The mode of action of Ethyl 2-cyanobenzoate involves its reaction with other compounds. Specifically, a reaction between phthalic acid monoamide and ethanol in pyridine in the presence of p-toluenesulfonyl chloride affords Ethyl 2-cyanobenzoate . This suggests that Ethyl 2-cyanobenzoate interacts with its targets by participating in chemical reactions that lead to the formation of other compounds.

Biochemical Pathways

Given that ethyl 2-cyanobenzoate can be used to synthesize 2-(aminomethyl)benzyl alcohol , it may be involved in the biochemical pathways related to this compound.

Result of Action

Given that ethyl 2-cyanobenzoate can be used to synthesize 2-(aminomethyl)benzyl alcohol , it may have effects related to the functions of this compound.

属性

IUPAC Name |

ethyl 2-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQAJOJDAZNFPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50288098 | |

| Record name | Ethyl 2-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyanobenzoate | |

CAS RN |

6525-45-7 | |

| Record name | 6525-45-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3,4-Dichlorophenyl)azo]-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxonicotinonitrile](/img/structure/B1582767.png)

![4-[(1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]-N-(3-ethoxypropyl)benzenesulphonamide](/img/structure/B1582777.png)